molecular formula C18H24 B14327332 [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene CAS No. 108191-53-3

[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene

Cat. No.: B14327332
CAS No.: 108191-53-3
M. Wt: 240.4 g/mol
InChI Key: NFKZFGMKPMTDRU-UHFFFAOYSA-N
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Description

[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene is a complex organic compound featuring a cyclopropene ring, a pentene chain, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene typically involves multiple steps, starting with the preparation of the cyclopropene ring. One common method involves the reaction of 2,3-diethylcycloprop-2-en-1-one with appropriate reagents to form the cyclopropene ring . This intermediate is then subjected to further reactions to introduce the pentene chain and benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, controlled temperature, and pressure conditions are employed to achieve efficient production. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene involves its interaction with molecular targets through various pathways. The cyclopropene ring’s strained nature makes it reactive, allowing it to participate in cycloaddition reactions . These reactions can lead to the formation of new chemical bonds and structures, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene lies in its combination of a cyclopropene ring, a pentene chain, and a benzene ring. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

108191-53-3

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

IUPAC Name

1-(2,3-diethylcycloprop-2-en-1-yl)pent-1-enylbenzene

InChI

InChI=1S/C18H24/c1-4-7-13-17(14-11-9-8-10-12-14)18-15(5-2)16(18)6-3/h8-13,18H,4-7H2,1-3H3

InChI Key

NFKZFGMKPMTDRU-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C1C(=C1CC)CC)C2=CC=CC=C2

Origin of Product

United States

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